![molecular formula C10H11N3OS B1305707 1-(5-Amino-2-phényl-[1,3,4]thiadiazol-3-yl)-éthanone CAS No. 62236-09-3](/img/structure/B1305707.png)

1-(5-Amino-2-phényl-[1,3,4]thiadiazol-3-yl)-éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a compound that has been studied for its various properties. It is known to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and it also inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) . It is used as a reactant in the preparation of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists .

Synthesis Analysis

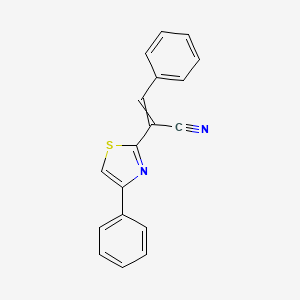

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds are characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Molecular Structure Analysis

The molecular structure of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone has been studied using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .Chemical Reactions Analysis

The chemical reactions involving 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone have been studied. For example, the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone have been analyzed using various methods. For example, the IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum of the compound have been reported .Applications De Recherche Scientifique

Inhibiteur de l'uréase

Ce composé a été utilisé dans la conception et la synthèse de nouveaux dérivés qui ont été évalués pour leurs activités inhibitrices de l'uréase . L'uréase est une enzyme qui catalyse la conversion de l'urée en ammoniac et en dioxyde de carbone . L'inhibition de cette enzyme est un moyen efficace pour le traitement des infections causées par Helicobacter pylori, une bactérie qui colonise l'estomac humain et provoque des infections gastro-intestinales .

Agent antimicrobien

Le composé a montré des résultats prometteurs lors des criblages antimicrobiens. Les résultats antibactériens des molécules synthétisées étaient comparables à ceux du médicament de référence (amoxicilline), tandis que le criblage antifongique des conjugués synthétiques a été évalué contre les deux souches T. harzianum et A. niger par rapport au médicament standard (fluconazole) .

Antagoniste du récepteur A3 de l'adénosine

Les dérivés du 1,3,4-thiadiazole, qui peuvent être synthétisés à partir de ce composé, ont été utilisés comme antagonistes puissants et sélectifs du récepteur A3 de l'adénosine humaine .

Agent anticonvulsivant

Le 5-amino-1,3,4-thiadiazole-2-thiol, un composé apparenté, a été utilisé pour préparer de nouvelles amines présentant une activité anticonvulsivante .

Inhibiteur de corrosion

Ce composé aurait inhibé la corrosion de l'acier doux dans 0,5M H2SO4 et 1,0M HCl. L'inhibition de la corrosion a été examinée à l'aide de la polarisation potentiodynamique et de la spectroscopie d'impédance électrochimique (EIS) .

Mécanisme D'action

Target of Action

Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to inhibit the urease enzyme , which is essential for the survival of certain bacteria such as Helicobacter pylori . They have also been found to interact with DNA , which could potentially disrupt processes related to DNA replication.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, potentially disrupting their normal function .

Biochemical Pathways

Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.

Result of Action

The compound has been associated with antibacterial activity . It has been found to have an inhibitory effect on certain bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . Additionally, similar compounds have shown anticancer activity in various in vitro and in vivo models .

Action Environment

The mesoionic nature of thiadiazoles allows them to cross cellular membranes, suggesting that they might be relatively unaffected by the external environment .

Avantages Et Limitations Des Expériences En Laboratoire

APTE is a versatile compound that can be used in a variety of experiments. It has a high yield when synthesized, making it an ideal compound for laboratory experiments. Additionally, it is relatively inexpensive and widely available. However, APTE is a relatively new compound and its effects on biochemical and physiological processes are still not fully understood.

Orientations Futures

Given the potential of APTE, there are a number of future directions that can be explored. These include further studies on its effects on biochemical and physiological processes, its potential therapeutic applications, and its potential use in the synthesis of new drugs. Additionally, further studies on its mechanism of action could lead to the development of more effective inhibitors of the enzyme COX-2. Finally, APTE could be used in the synthesis of new compounds with potential therapeutic applications.

Méthodes De Synthèse

APTE can be synthesized from the reaction of ethyl acetoacetate, ammonium acetate, and phenylthiourea in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80°C for 4 hours and the product is then isolated by column chromatography. The yield of the reaction is typically around 80-90%.

Propriétés

IUPAC Name |

1-(5-amino-2-phenyl-2H-1,3,4-thiadiazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-7(14)13-9(15-10(11)12-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOZVHASSEDMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(SC(=N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385662 |

Source

|

| Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62236-09-3 |

Source

|

| Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)

![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)

![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)

![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)